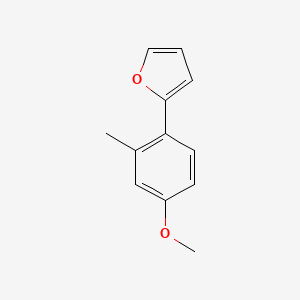![molecular formula C7H5N B12898774 Cyclopenta[C]pyrrole CAS No. 250-26-0](/img/structure/B12898774.png)
Cyclopenta[C]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta[C]pyrrole is a heterocyclic compound that consists of a pyrrole ring fused with a cyclopentane ring. This unique structure imparts distinct chemical and physical properties, making it an interesting subject of study in various fields of chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopenta[C]pyrrole can be synthesized through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, a convenient synthesis method involves the reaction of 2-azidocyclopent-1-ene-1-carbaldehyde with ethyl acetate, followed by thermal cyclization . Another method includes the ZnCl2-catalyzed chemoselective cascade reactions of enaminones with 2-furylcarbinols .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be optimized for higher yields and purity. The use of catalysts and controlled reaction conditions are crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopenta[C]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of this compound.
Substitution: Substitution reactions, particularly electrophilic substitutions, are common due to the presence of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups onto the pyrrole ring.
Aplicaciones Científicas De Investigación
Cyclopenta[C]pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mecanismo De Acción
The mechanism of action of Cyclopenta[C]pyrrole involves its interaction with specific molecular targets. For instance, its antioxidant action mechanism is studied in the context of radical-chain oxidation reactions . The compound’s structure allows it to interact with various enzymes and receptors, influencing biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Cyclopenta[C]pyrrole can be compared with other similar compounds, such as:
Cyclopenta[b]pyrrole: Another fused heterocycle with similar structural features but different reactivity and applications.
Pyrrolopyrazine: A compound with a pyrrole and pyrazine ring, known for its diverse biological activities.
Uniqueness: this compound’s unique structure, combining a pyrrole ring with a cyclopentane ring, imparts distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other heterocycles.
Propiedades
Número CAS |
250-26-0 |
|---|---|
Fórmula molecular |
C7H5N |
Peso molecular |
103.12 g/mol |
Nombre IUPAC |
cyclopenta[c]pyrrole |
InChI |
InChI=1S/C7H5N/c1-2-6-4-8-5-7(6)3-1/h1-5H |
Clave InChI |
NNHOUIKFCCIVCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12898697.png)
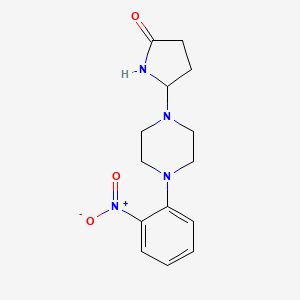
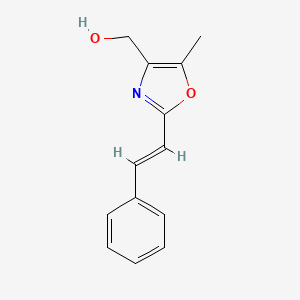
![2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12898710.png)

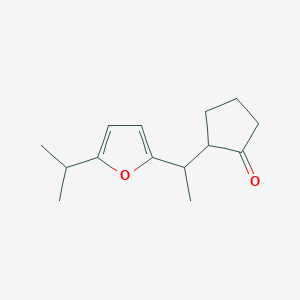
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzamide](/img/structure/B12898738.png)
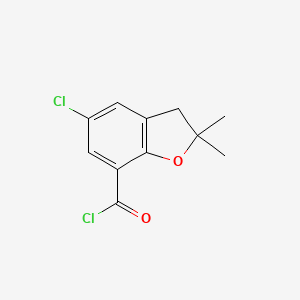
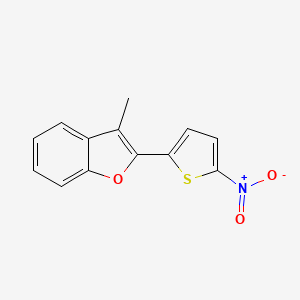



![Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI)](/img/structure/B12898775.png)
